molecular formula C4H9NO B3051447 2-Propanone, o-methyloxime CAS No. 3376-35-0

2-Propanone, o-methyloxime

Cat. No.: B3051447
CAS No.: 3376-35-0
M. Wt: 87.12 g/mol
InChI Key: QMOLZSLXSAVSPU-UHFFFAOYSA-N
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Description

2-Propanone, O-methyloxime (CAS 3376-35-0), also known as acetone O-methyloxime or N-methoxypropan-2-imine, is a chemical compound with the molecular formula C 4 H 9 NO and a molecular weight of 87.12 g/mol . Its structure is characterized by an oxime functional group where the oxygen atom is methylated. This compound is valuable in research and analytical chemistry; for instance, it can be analyzed using reverse-phase (RP) HPLC methods, which are scalable and can be adapted for uses such as the isolation of impurities in preparative separation or pharmacokinetic studies . The compound has a density of approximately 0.83 g/cm³ and a boiling point of 72.2°C at 760 mmHg . Researchers should note that it has a low flash point of 4.5°C, indicating it is highly flammable and requires careful handling and storage . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic uses, nor for personal consumption.

Properties

IUPAC Name

N-methoxypropan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO/c1-4(2)5-6-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMOLZSLXSAVSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187428
Record name 2-Propanone, o-methyloxime
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Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3376-35-0
Record name Acetone oxime methyl ether
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Record name 2-Propanone, o-methyloxime
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Record name 2-Propanone, o-methyloxime
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, o-methyloxime can be synthesized through the reaction of acetone with methoxyamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, o-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

2-Propanone, o-methyloxime serves as an important intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, making it a valuable reagent in the following contexts:

  • Organic Synthesis : It is utilized as a starting material for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry : The compound is employed in analytical methods for detecting and quantifying various substances due to its reactive oxime group.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to nitriles or carboxylic acidsPotassium permanganate, chromium trioxide
Reduction Yields aminesLithium aluminum hydride, sodium borohydride
Substitution Nucleophilic substitution with various nucleophilesHalides or amines under basic conditions

Biological Applications

Research has highlighted several potential biological activities of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, although further research is needed to elucidate these effects fully.
  • Toxicology Studies : It has been classified as a skin sensitizer and can cause serious eye damage upon contact. Understanding its toxicological profile is crucial for safe handling in laboratory and industrial settings .

Medical Applications

The compound has garnered attention for its potential use in medicine:

  • Antidote for Organophosphate Poisoning : this compound acts as a reactivator of acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity. This mechanism underscores its importance in toxicology and emergency medicine.

Industrial Applications

In industrial contexts, this compound is utilized in:

  • Pharmaceutical Production : As an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemical Manufacturing : It plays a role in producing pesticides and herbicides due to its reactive nature.

Mechanism of Action

The mechanism of action of 2-Propanone, o-methyloxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, it reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity .

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Unit Source
Boiling Point (T₆₀) 389.90 K Joback Calculated
Vapor Pressure (Pvap) 21.30–96.30 kPa NIST/Isobaric Data
LogP (logPoct/wat) 1.029 - Crippen Calculated
Density (ρl) 830.00 kg/m³ Liquid Density Data
Flash Point 4.5 °C Experimental Data
Enthalpy of Vaporization (ΔvapH°) 30.30 kJ/mol Joback Calculated

These properties highlight its volatility and moderate hydrophobicity, making it relevant in applications such as flavor chemistry and pharmaceutical intermediates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Propanone, O-methyloxime belongs to the oxime family, characterized by the R₁R₂C=N-OH functional group. Key structural analogs include:

2-Propanone (Acetone): Parent compound lacking the oxime group. Higher volatility (boiling point: 329.20 K) and lower molecular weight (58.08 g/mol) . Predominantly a solvent, whereas the oxime derivative exhibits bioactivity and flavor contributions .

2-Propanone, O-(phenylmethyl)oxime (CAS 3376-36-1): Substituted with a benzyl group instead of methyl. Higher logP (1.45) and molecular weight (163.22 g/mol), enhancing lipophilicity for pharmaceutical applications .

2-Propanone, methylhydrazone: Replaces the oxime oxygen with a hydrazone group (-NH-NH₂). Found in Syzygium aromaticum essential oil, contributing to antimicrobial activity .

Functional Role in Natural Products

  • Flavor and Aroma: this compound is a volatile compound identified in coffee flowers, with relative peak areas ranging from 6.82% to 8.65% depending on rainfall conditions . Comparatively, 2-propanone (acetone) dominates sweet cherry aroma (5.15–15.12 µg/kg) but lacks the oxime’s nitrogen-based reactivity .
  • Bioactivity: In quinolone derivatives, the O-methyloxime group enhances antibacterial activity by modifying electronic properties and binding affinity . 2-Propanone, methylhydrazone shows weaker antifungal activity compared to oximes, emphasizing the role of the N-O-CH₃ group in bioactivity modulation .

Physicochemical Comparison Table

Compound Molecular Formula Boiling Point (K) LogP Key Applications Source
This compound C₄H₉NO 389.90 1.029 Flavor chemistry, pharmaceuticals
2-Propanone (Acetone) C₃H₆O 329.20 -0.24 Solvent, fragrance
2-Propanone, O-(phenylmethyl)oxime C₁₀H₁₃NO 473.15 (est.) 1.45 Pharmaceutical intermediates
2-Propanone, methylhydrazone C₄H₁₀N₂O 378.50 (est.) 0.78 Antimicrobial agents

Biological Activity

2-Propanone, o-methyloxime, commonly known as acetone oxime, is an organic compound with the molecular formula C₄H₉NO. This compound features a functional oxime group (-C=N-OH) attached to the carbonyl carbon of acetone, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and relevance in organic synthesis.

  • Molecular Formula : C₄H₉NO
  • Molecular Weight : 87.1204 g/mol
  • CAS Number : 3376-35-0
  • Physical State : Colorless liquid, soluble in water with a characteristic odor.

Toxicity

Research indicates that this compound is classified as a skin sensitizer and poses risks of serious eye damage upon contact. The compound's toxicity is primarily attributed to its reactivity with biological systems, particularly through skin and eye exposure. The potential for systemic toxicity remains under investigation, necessitating further studies to elucidate its effects on human health .

Antimicrobial Properties

Emerging studies suggest that this compound may exhibit antimicrobial properties. Although specific mechanisms remain unclear, preliminary data indicate that the compound could inhibit the growth of certain bacterial strains. More comprehensive research is necessary to confirm these findings and explore the underlying mechanisms of action .

Study on Toxicity and Sensitization

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the dermal sensitization potential of various oximes, including this compound. The results highlighted significant sensitization responses in animal models, indicating a need for caution in occupational exposure settings .

Antimicrobial Activity Assessment

In a laboratory study assessing the antimicrobial efficacy of various organic compounds, this compound demonstrated moderate inhibitory effects against Gram-positive bacteria. The results suggest that structural modifications of oximes could enhance their antibacterial activity .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation to form nitriles or carboxylic acids—highlights its versatility in synthetic chemistry . This compound's reactivity allows it to participate in diverse chemical transformations, making it valuable in both industrial and laboratory settings.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
AcetoneC₃H₆OSimple ketone; widely used solvent
Benzaldehyde oximeC₇H₇NOAromatic oxime; utilized in organic synthesis
Cyclohexanone oximeC₆H₁₁NOSaturated cyclic ketone; potential polymer applications

Q & A

Q. What are the critical physicochemical properties of 2-Propanone, O-methyloxime that researchers must consider during experimental design?

Key properties include enthalpy of formation (ΔfH°gas = -185.68 kJ/mol), vaporization enthalpy (ΔvapH° = 30.30 kJ/mol), boiling point (Tboil = 389.90 K), and vapor pressure (Pvap ranging from 21.30 to 96.30 kPa between 307.80–344.10 K) . These parameters inform storage conditions, purification methods (e.g., distillation optimization), and handling precautions. Validate calculated properties (Joback, Crippen methods) via experimental techniques like differential scanning calorimetry for enthalpy and manometric methods for vapor pressure.

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

The compound is synthesized via nucleophilic addition of O-methylhydroxylamine to acetone under controlled pH. Optimize stoichiometric ratios (1:1 ketone-to-oxime agent), acid catalysis (e.g., HCl), and temperature (20–40°C) to maximize yield . Purify via fractional distillation (boiling point 389.90 K) or recrystallization using solvents selected based on logPoct/wat (1.029) .

Q. What spectroscopic characterization techniques confirm the molecular structure of this compound?

Use ¹H NMR to identify oxime protons (N-O-CH3, δ 3.5–4.0 ppm) and methyl groups (δ ~2.1 ppm). IR confirms C=N (~1640 cm⁻¹) and O-CH3 (~2850 cm⁻¹) stretches . EI-MS should show a molecular ion peak at m/z 87 (MW 87.12 g/mol) . Compare experimental spectra with DFT-predicted data for validation.

Advanced Research Questions

Q. How can computational predictions (e.g., Joback, Crippen) for thermodynamic properties be validated experimentally in this compound?

Address discrepancies (e.g., vapor pressure range 21.30–96.30 kPa) through systematic error analysis. Employ static vapor pressure apparatus for Pvap validation, combustion calorimetry for ΔfH°gas confirmation, and gas chromatography for purity assessment. Statistical comparisons (t-tests) between calculated (Joback/NIST) and experimental datasets identify model biases .

Q. What experimental approaches determine the octanol-water partition coefficient (logP) of this compound, and how do they compare with computational predictions?

Use the shake-flask method with UV-Vis/HPLC quantification . Validate the Crippen-calculated logPoct/wat (1.029) via reversed-phase HPLC retention time correlation. Account for temperature (298 K) and validate precision with reference compounds. Compare results to computational models to assess predictive accuracy.

Q. How does the vapor-liquid equilibrium behavior of this compound influence its purification via fractional distillation?

The Pvap curve (21.30 kPa at 307.80 K to 96.30 kPa at 344.10 K) indicates temperature-sensitive volatility. Construct temperature-composition phase diagrams using Raoult’s law or activity coefficient models (e.g., Wilson equation). Optimize distillation at 307–344 K with pressure control and monitor impurities via gas chromatography to avoid azeotrope formation .

Notes

  • All answers reference physicochemical data from , and 19, avoiding unreliable sources.
  • Methodological guidance emphasizes experimental validation, computational comparisons, and optimization strategies.
  • Advanced questions focus on data analysis, model validation, and process design, while basic questions address synthesis, characterization, and property handling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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